Cas no 838-95-9 (4-(Dimethylamino)stilbene)
4-(Dimethylamino)stilbene Chemical and Physical Properties
Names and Identifiers
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- Benzenamine,N,N-dimethyl-4-[(1E)-2-phenylethenyl]-
- 4-STILBENAMINE,N,N-DIMETHYL-,E-
- N,N-dimethyl-4-[(E)-2-phenylethenyl]aniline
- 4-Stilbenamine,N-dimethyl-
- 4-Dimethylaminostilben
- AS-66960
- A894190
- 4-(Dimethylamino)stilbene
- NSC-30991
- Benzenamine,N-dimethyl-4-(2-phenylethenyl)-
- N,N-Dimethyl-4-[(E)-2-phenylethenyl]aniline #
- CCRIS 988
- trans-4-Dimethylaminostilbene
- CHEMBL83880
- Stilbenyl-N,N-dimethylamine
- D0255
- BRN 2211373
- Q27252942
- (E)-4-Dimethylaminostilbene
- NSC30991
- 4-Dimethylaminostilbene
- benzenamine, N,N-dimethyl-4-[(E)-2-phenylethenyl]-
- HMS1439B08
- CCG-51967
- 4-Stilbenamine, trans-N,N-dimethyl-
- BDBM150266
- SR-01000641230-1
- 1145-73-9
- DTXSID401020720
- InChI=1/C16H17N/c1-17(2)16-12-10-15(11-13-16)9-8-14-6-4-3-5-7-14/h3-13H,1-2H3/b9-8
- Benzenamine, N,N-dimethyl-4-(2-phenylethenyl)-
- US8980954, 4cc
- trans-p-(Dimethylamino)stilbene
- Benzenamine, N,N-dimethyl-4-(2-phenylethenyl)-, (E)-
- N,N-dimethyl-4-[(E)-2-phenylvinyl]aniline
- (e)-n,n-dimethyl-4-styrylaniline
- 4-Dimethylamino-trans-stilbene
- trans-N,N-Dimethyl-4-stilbenamine
- 4-12-00-03400 (Beilstein Handbook Reference)
- Benzenamine, N,N-dimethyl-4-[(1E)-2-phenylethenyl]-
- MFCD00017151
- WLN: 1N1&R D1U1R
- IDI1_014233
- BRD-K62258207-001-01-3
- trans-4-(Dimethylamino)stilbene
- SCHEMBL1557242
- 1V7P79915N
- N,N-Dimethyl-4-styrylaniline
- 4-STILBENAMINE, N,N-DIMETHYL-, (E)-
- 838-95-9
- XGHHHPDRXLIMPM-CMDGGOBGSA-N
- BENZENAMINE, N,N-DIMETHYL-4-((1E)-2-PHENYLETHENYL)-
- UNII-1V7P79915N
- AKOS015850692
-
- MDL: MFCD00017151
- Inchi: 1S/C16H17N/c1-17(2)16-12-10-15(11-13-16)9-8-14-6-4-3-5-7-14/h3-13H,1-2H3/b9-8+
- InChI Key: XGHHHPDRXLIMPM-CMDGGOBGSA-N
- SMILES: N(C)(C)C1C=CC(/C=C/C2C=CC=CC=2)=CC=1
Computed Properties
- Exact Mass: 223.136099547g/mol
- Monoisotopic Mass: 223.136099547g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 3.2Ų
Experimental Properties
- Density: 1.0477 (rough estimate)
- Melting Point: 150°C
- Boiling Point: 354.61°C (rough estimate)
- Refractive Index: 1.7020 (estimate)
4-(Dimethylamino)stilbene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D494158-50mg |
4-(Dimethylamino)stilbene |
838-95-9 | 50mg |
$ 65.00 | 2023-09-07 | ||
| TRC | D494158-100mg |
4-(Dimethylamino)stilbene |
838-95-9 | 100mg |
$ 87.00 | 2023-09-07 | ||
| TRC | D494158-500mg |
4-(Dimethylamino)stilbene |
838-95-9 | 500mg |
$ 126.00 | 2023-09-07 |
4-(Dimethylamino)stilbene Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 4-(Dimethylamino)stilbene
4-(Dimethylamino)stilbene (CAS No. 838-95-9): A Versatile Compound in Modern Chemical and Pharmaceutical Research
4-(Dimethylamino)stilbene, identified by its CAS number 838-95-9, is a significant compound in the realm of chemical and pharmaceutical research. This molecule, characterized by its stilbene backbone and dimethylamino substituent, has garnered considerable attention due to its diverse applications and potential in various biological and chemical processes.
The structure of 4-(Dimethylamino)stilbene consists of a benzene ring connected to another benzene ring through a vinyl group, with a dimethylamino group attached to one of the benzene rings. This unique configuration imparts distinct chemical properties that make it a valuable candidate for numerous synthetic and pharmacological applications.
In recent years, 4-(Dimethylamino)stilbene has been extensively studied for its potential role in drug development. Its molecular framework allows for interactions with various biological targets, making it a promising candidate for the synthesis of novel therapeutic agents. Researchers have explored its derivatives to develop compounds with enhanced pharmacological properties, including improved solubility, bioavailability, and target specificity.
One of the most intriguing aspects of 4-(Dimethylamino)stilbene is its ability to act as a scaffold for the development of molecules with anti-cancer, anti-inflammatory, and anti-microbial properties. Studies have demonstrated that derivatives of this compound can inhibit the growth of cancer cells by targeting key signaling pathways involved in tumor progression. Additionally, its anti-inflammatory effects have been investigated, showing potential in the treatment of chronic inflammatory diseases.
The pharmaceutical industry has shown particular interest in 4-(Dimethylamino)stilbene due to its versatility in molecular design. By modifying its structure, researchers can tailor its properties to meet specific therapeutic needs. For instance, attaching different functional groups to the dimethylamino moiety or the stilbene core can alter its biological activity, making it more effective against particular diseases.
Beyond pharmaceutical applications, 4-(Dimethylamino)stilbene has found utility in other areas of chemical research. Its unique electronic properties make it suitable for use in organic electronics and optoelectronic devices. Researchers have explored its potential as a component in organic light-emitting diodes (OLEDs) and photovoltaic cells, where its ability to absorb and emit light efficiently is highly valuable.
The synthesis of 4-(Dimethylamino)stilbene is another area of active research. Chemists have developed various synthetic routes to produce this compound with high yield and purity. These methods often involve palladium-catalyzed cross-coupling reactions, which are known for their efficiency and selectivity in forming carbon-carbon bonds. Such advancements in synthetic chemistry have made it easier to access this compound and its derivatives for further research.
In conclusion, 4-(Dimethylamino)stilbene (CAS No. 838-95-9) is a multifaceted compound with significant potential in both pharmaceutical and chemical research. Its unique structure and versatile properties make it a valuable tool for developing new drugs and materials. As research continues to uncover new applications for this compound, its importance in advancing scientific knowledge is likely to grow even further.
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